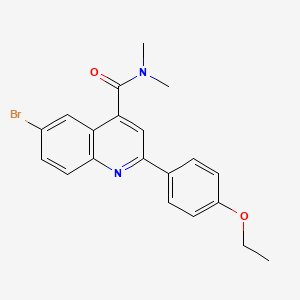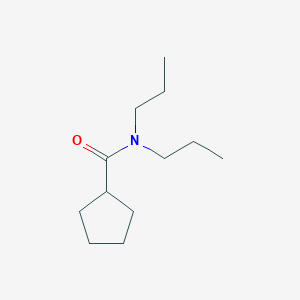![molecular formula C18H22N4O2 B6119132 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone](/img/structure/B6119132.png)
1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone, also known as BPP, is a synthetic compound that has been widely studied for its potential therapeutic applications. BPP belongs to the class of piperazinone derivatives, which have been shown to possess various biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Mechanism of Action
The mechanism of action of 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone has been shown to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone has been shown to possess anti-inflammatory and analgesic properties. 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone for lab experiments is its high potency and specificity. 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone has been shown to exhibit potent activity against cancer cells at low concentrations, making it a valuable tool for studying cancer biology. However, one limitation of 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone. One area of interest is the development of more efficient synthesis methods for 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone and its derivatives. Another area of interest is the identification of the specific molecular targets of 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone in vivo, and to explore its potential as a therapeutic agent for various diseases beyond cancer.
Synthesis Methods
The synthesis of 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone involves the condensation reaction between 1-benzyl-3-methylpiperazin-2-one and 4-(3-bromoacetyl)-1H-pyrazole. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified by column chromatography, yielding 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone in high purity.
Scientific Research Applications
1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]-2-piperazinone has also been shown to inhibit the growth and metastasis of tumors in animal models.
properties
IUPAC Name |
1-benzyl-3-methyl-4-[3-(1H-pyrazol-4-yl)propanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-18(24)21(13-15-5-3-2-4-6-15)9-10-22(14)17(23)8-7-16-11-19-20-12-16/h2-6,11-12,14H,7-10,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFVIWPNEAKABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)CCC2=CNN=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6119067.png)
![3-{[5-(2,4-dimethoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6119075.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6119079.png)
![methyl 4,5-dimethyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B6119080.png)
![5-(1-isopropyl-2-pyrrolidinyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6119094.png)
![1-[2-(3-chlorophenyl)ethyl]-4-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6119099.png)



![2-{4-[2-(cyclohexylamino)-4,4-dimethyl-6-oxocyclohex-1-en-1-yl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6119117.png)
![1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B6119147.png)
![1-[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B6119148.png)
![2-(3-{3-[(5-chloro-2-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)nicotinamide](/img/structure/B6119152.png)
![5-[4-(diethylamino)benzylidene]-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6119160.png)